molecular formula C20H24N2O4S B4397775 1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE

1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4397775
M. Wt: 388.5 g/mol
InChI Key: KXRHDOPRTUKPFQ-UHFFFAOYSA-N
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Description

1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxybenzenesulfonyl group attached to a piperidine ring, further connected to a phenylcarboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 4-ethoxybenzenesulfonyl chloride: This intermediate is prepared by reacting 4-ethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The 4-ethoxybenzenesulfonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 1-(4-ethoxybenzenesulfonyl)piperidine.

    Amidation: Finally, the 1-(4-ethoxybenzenesulfonyl)piperidine is reacted with phenyl isocyanate to yield the target compound, this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. It is known to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-ETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    4-ethoxybenzenesulfonyl chloride: Used as an intermediate in the synthesis of various sulfonyl-containing compounds.

    N-phenylpiperidine-4-carboxamide: A simpler analog that lacks the sulfonyl and ethoxy groups, resulting in different reactivity and biological activity.

The presence of the ethoxybenzenesulfonyl group in this compound enhances its solubility and stability, making it a valuable compound for diverse applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-26-18-8-10-19(11-9-18)27(24,25)22-14-12-16(13-15-22)20(23)21-17-6-4-3-5-7-17/h3-11,16H,2,12-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRHDOPRTUKPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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